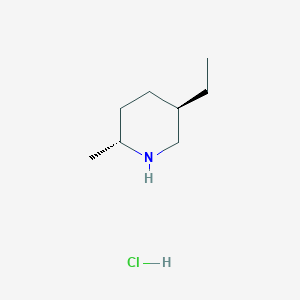

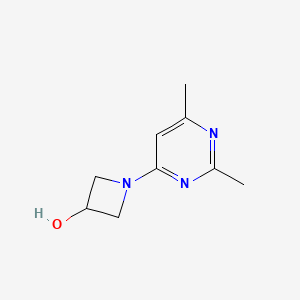

N-(2,2-dimethoxyethyl)-N'-phenylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-dimethoxyethyl)-N'-phenylthiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Anion Binding and Organocatalysis

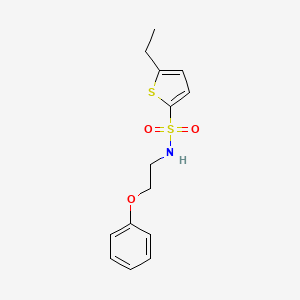

N-(p-Dimethylamino)benzoyl-N'-phenylthiourea, a related N-acylthiourea, demonstrates significant potential in anion binding despite strong intramolecular hydrogen bonding (IHB). This characteristic suggests its use in developing anion receptors or organocatalysts, offering a framework for structural diversity and strong binding to anions, with implications for sensing and separation technologies (Liu & Jiang, 2008).

Organic Solvent Nanofiltration

In the field of membrane technology, N-Phenylthiourea has been utilized to fabricate organic solvent nanofiltration membranes aimed at recovering dimethyl sulfoxide (DMSO). These membranes demonstrate high stability, solvent resistance, and selective permeance, underscoring their importance in industrial separations and chemical processing (Zhou et al., 2023).

S-Oxygenation and Biochemical Insights

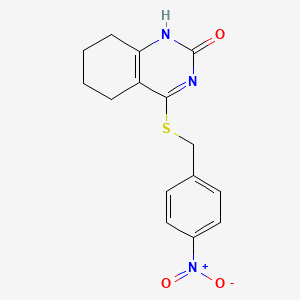

The S-oxygenation of N-substituted thioureas, including phenylthiourea derivatives, has been catalyzed by pig liver microsomal enzymes, revealing insights into biochemical processes and the metabolic fate of thioureas in biological systems. This study highlights the enzymatic pathways involved in the detoxification and metabolism of thiourea compounds (Poulsen et al., 1979).

Chemical Synthesis and Functionalization

Research has also explored the facile synthesis of phenylthio phenols through tandem copper(I)-catalyzed transformations, which involve C-S coupling and C-H functionalization, using related thiourea compounds. This process underscores the utility of thioureas in facilitating complex organic synthesis, contributing to the development of new materials and pharmaceuticals (Xu et al., 2010).

Novel Fluorescent Anion Receptors

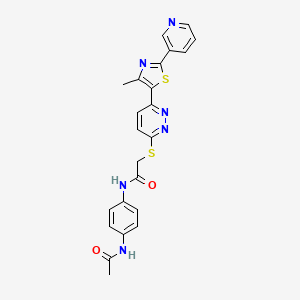

The development of a neutral receptor with a rigid hydrazine spacer, incorporating a dimethylamino benzamido-phenylthiourea framework, has shown dual fluorescence responses to anions in acetonitrile. This receptor exhibits high sensitivity and selectivity toward AcO(-), showcasing the potential of thiourea derivatives in designing sensitive probes for anion detection (Wu et al., 2002).

Propriétés

IUPAC Name |

1-(2,2-dimethoxyethyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-14-10(15-2)8-12-11(16)13-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSGUUDZDGJLFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=S)NC1=CC=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate](/img/structure/B2856657.png)

![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide](/img/structure/B2856660.png)

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)

![Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate](/img/structure/B2856668.png)

![6-Acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856669.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide](/img/structure/B2856671.png)